2,7-Diethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
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Overview
Description
2,7-Diethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a triazole ring fused to a pyrimidine ring, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 2,7-Diethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can be achieved through various methods. One common synthetic route involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields of the desired product . Another approach involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride in supercritical carbon dioxide . Industrial production methods may vary, but they typically involve similar reaction conditions to ensure high efficiency and yield.
Chemical Reactions Analysis
2,7-Diethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include derivatives with modified functional groups on the triazole or pyrimidine rings .
Scientific Research Applications
2,7-Diethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has numerous applications in scientific research. In medicinal chemistry, it is used as a scaffold for the development of drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . It also exhibits activities as RORγt inverse agonists, PHD-1 inhibitors, and JAK1 and JAK2 inhibitors . Additionally, this compound has applications in material sciences, where it is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 2,7-Diethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For example, as a RORγt inverse agonist, it binds to the RORγt receptor and inhibits its activity, which can modulate immune responses . As a PHD-1 inhibitor, it interferes with the prolyl hydroxylase domain-containing protein 1, affecting the regulation of hypoxia-inducible factors . The compound’s activity as a JAK1 and JAK2 inhibitor involves the inhibition of Janus kinases, which play a crucial role in cytokine signaling and immune regulation .
Comparison with Similar Compounds
2,7-Diethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can be compared with other triazolopyrimidine derivatives, such as 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one and 7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine . These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and applications. The unique diethyl substitution on the triazole ring of this compound contributes to its distinct chemical properties and potential therapeutic uses.
Properties
Molecular Formula |
C9H12N4O |
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Molecular Weight |
192.22 g/mol |
IUPAC Name |
2,7-diethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H12N4O/c1-3-6-5-8(14)11-9-10-7(4-2)12-13(6)9/h5H,3-4H2,1-2H3,(H,10,11,12,14) |
InChI Key |
XQQYAZJBUBAWJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC2=NC(=NN12)CC |
Origin of Product |
United States |
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